molecular formula C20H14F3N3O B11604967 2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11604967
M. Wt: 369.3 g/mol
InChI Key: XDGLLCCRBOKMCB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of various substituents, such as the methoxyphenyl, phenyl, and trifluoromethyl groups, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method includes the reaction of 1,2-allenic ketones with aminopyrazoles in acetone at room temperature. The reaction mixture is then purified by chromatography to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H14F3N3O

Molecular Weight

369.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H14F3N3O/c1-27-15-9-7-14(8-10-15)17-12-19-24-16(13-5-3-2-4-6-13)11-18(20(21,22)23)26(19)25-17/h2-12H,1H3

InChI Key

XDGLLCCRBOKMCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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